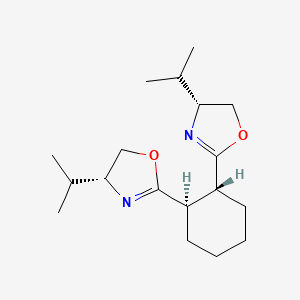
(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C18H30N2O2
- Molecular Weight : 306.44 g/mol
- CAS Number : 2757083-38-6
- InChI Key : AGUOBJZLHSYLBL-WCVJEAGWSA-N
The compound features a cyclohexane backbone with two oxazoline rings that contribute to its biological activity. The stereochemistry at the 1 and 2 positions is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures can act as inhibitors or modulators of various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The oxazoline moieties may interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
Anticancer Properties
Recent studies have suggested that this compound exhibits anticancer properties. A case study demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| Study 2 | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Effects : A research article published in December 2023 investigated the anticancer effects of several heterocyclic compounds, including this compound. The study found that the compound significantly inhibited tumor growth in xenograft models by targeting PI3K/Akt signaling pathways .
- Antimicrobial Testing : Another study explored the antimicrobial properties of oxazoline derivatives. The results indicated that this compound showed notable activity against Gram-positive bacteria .
Propiedades
IUPAC Name |
(4R)-4-propan-2-yl-2-[(1R,2R)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-11(2)15-9-21-17(19-15)13-7-5-6-8-14(13)18-20-16(10-22-18)12(3)4/h11-16H,5-10H2,1-4H3/t13-,14-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUOBJZLHSYLBL-WCVJEAGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2CCCCC2C3=NC(CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)[C@@H]2CCCC[C@H]2C3=N[C@@H](CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













